2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone
CAS No.: 869569-77-7
Cat. No.: VC2103709
Molecular Formula: C8H5Br2FO
Molecular Weight: 295.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869569-77-7 |
|---|---|
| Molecular Formula | C8H5Br2FO |
| Molecular Weight | 295.93 g/mol |
| IUPAC Name | 2-bromo-1-(4-bromo-2-fluorophenyl)ethanone |
| Standard InChI | InChI=1S/C8H5Br2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 |
| Standard InChI Key | HDDUJSBRWLHLME-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)F)C(=O)CBr |
| Canonical SMILES | C1=CC(=C(C=C1Br)F)C(=O)CBr |
Introduction
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2FO. It is a brominated derivative of acetophenone, characterized by the presence of both bromine and fluorine atoms on the phenyl ring. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique reactivity and potential biological activities.
Synthesis Methods
The synthesis of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone typically involves the bromination of 1-(4-bromo-2-fluorophenyl)ethanone. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Chemical Reactions Analysis
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
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Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
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Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
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Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Biological Activity
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. The presence of bromine and fluorine substituents may influence its biological interactions. Research indicates that halogenated compounds exhibit significant antimicrobial properties and potential anticancer activity .
Antimicrobial Activity
Halogenated compounds, including those with bromine and fluorine, show moderate to strong antibacterial effects. The minimum inhibitory concentration (MIC) values for similar compounds range from 46.9 μg/mL to 93.7 μg/mL.
Cytotoxicity and Anticancer Potential
Compounds similar to 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone exhibit IC50 values in the low micromolar range when tested against various cancer cell lines, indicating potent anticancer activity. The proposed mechanisms include inhibition of DNA synthesis, induction of apoptosis, and disruption of cellular signaling pathways.
Scientific Research Applications
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is used in various scientific research applications:
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Chemistry: As a building block for the synthesis of more complex organic molecules.
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Biology: In the study of enzyme inhibition and protein interactions.
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Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Density |
|---|---|---|---|
| 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone | C8H5Br2FO | 295.93 g/mol | 1.914 g/cm³ |
| 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | C8H5BrClFO | 253.48 g/mol | Not specified |
| 2-Bromo-2-fluoroacetophenone | C8H5BrFO | 217.03 g/mol | Not specified |
| 2-Bromo-1-(4-fluorophenyl)ethanone | C8H6BrFO | 183.03 g/mol | Not specified |
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs.
Storage and Handling
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone should be stored under an inert atmosphere at temperatures between 2°C and 8°C. Shipping is typically conducted under normal conditions, and the compound is available for research purposes only .
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